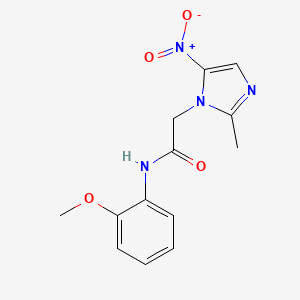
N-(2-methoxyphenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxyphenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide, also known as MNAA, is a potential drug candidate that has garnered significant interest in the scientific community due to its promising properties. MNAA belongs to the class of imidazole derivatives and has been studied for its potential use in the treatment of various diseases.
Mecanismo De Acción
The exact mechanism of action of N-(2-methoxyphenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide is not fully understood, but it is believed to work by inhibiting certain enzymes and signaling pathways that are involved in disease processes. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. Additionally, this compound has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in various studies. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines, indicating its potential anti-inflammatory activity. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells, indicating its potential antitumor activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-methoxyphenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in high yields. Additionally, it has been shown to have potent activity against certain disease processes, making it a promising candidate for further study. However, this compound also has some limitations. Its mechanism of action is not fully understood, and more research is needed to fully elucidate its therapeutic potential. Additionally, this compound may have limited bioavailability and may require further optimization to improve its pharmacological properties.
Direcciones Futuras
There are several future directions for the study of N-(2-methoxyphenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide. One area of interest is its potential use in the treatment of inflammatory diseases such as arthritis and inflammatory bowel disease. Additionally, this compound may have potential as a cancer therapy, either alone or in combination with other drugs. Further studies are needed to fully understand the mechanism of action of this compound and to optimize its pharmacological properties for use in humans.
Métodos De Síntesis
N-(2-methoxyphenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide can be synthesized using a variety of methods, including the reaction between 2-methyl-5-nitroimidazole and 2-methoxyphenylacetic acid in the presence of a suitable catalyst. The reaction can be carried out under reflux conditions in a solvent such as acetic acid or ethanol. The resulting product can be purified through recrystallization or chromatography.
Aplicaciones Científicas De Investigación
N-(2-methoxyphenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide has been the subject of several scientific studies, with researchers investigating its potential applications in the treatment of various diseases. One study found that this compound exhibited potent anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. Another study found that this compound had significant antitumor activity against certain cancer cell lines, indicating its potential use in cancer therapy.
Propiedades
IUPAC Name |
N-(2-methoxyphenyl)-2-(2-methyl-5-nitroimidazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O4/c1-9-14-7-13(17(19)20)16(9)8-12(18)15-10-5-3-4-6-11(10)21-2/h3-7H,8H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLYSORZDETZMOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1CC(=O)NC2=CC=CC=C2OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>43.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49640918 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(4-ethoxyphenyl)-6-methyl-3-[2-(4-morpholinyl)-2-oxoethyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5806253.png)
![8,9-dimethyl-7-phenyl-2-(4-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5806257.png)

![N-(3-chloro-4-fluorophenyl)-2-{[5-(4-methylphenyl)-1H-pyrazol-3-yl]carbonyl}hydrazinecarbothioamide](/img/structure/B5806272.png)
![N'-{[5-(3,4-dichlorophenyl)-2-furyl]methylene}-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5806275.png)

![N~1~-cycloheptyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B5806286.png)
![N-[2-(acetylamino)phenyl]-2-(2-methoxyphenyl)acetamide](/img/structure/B5806287.png)
![N'-{[2-(2-methylphenoxy)propanoyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5806294.png)

![9-methyl-5-(methylthio)-8,9,10,11-tetrahydropyrido[4',3':4,5]thieno[3,2-e]tetrazolo[1,5-c]pyrimidine](/img/structure/B5806308.png)
![4-nitrobenzaldehyde [3-(2-chloro-6-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]hydrazone](/img/structure/B5806331.png)
![4-methyl-1-[(2-methylphenoxy)acetyl]piperidine](/img/structure/B5806336.png)